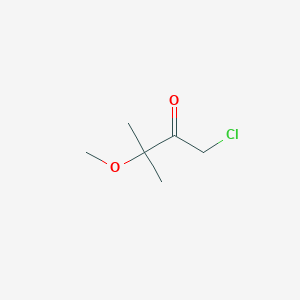

1-Chloro-3-methoxy-3-methylbutan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

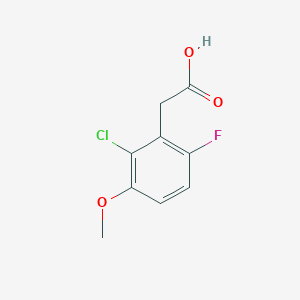

1-Chloro-3-methoxy-3-methylbutan-2-one is a chemical compound with the molecular formula C6H11ClO2 . It has a molecular weight of 150.6 . The IUPAC name for this compound is 1-chloro-3-methoxy-3-methyl-2-butanone .

Molecular Structure Analysis

The InChI code for 1-Chloro-3-methoxy-3-methylbutan-2-one is 1S/C6H11ClO2/c1-6(2,9-3)5(8)4-7/h4H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Applications De Recherche Scientifique

Sustainable Bio-based Alternative to Chlorinated Solvents

"1-Chloro-3-methoxy-3-methylbutan-2-one" (hereafter referred to by its chemical composition as it lacks a widely recognized abbreviation) has been explored for its potential as a sustainable, bio-based alternative to harmful chlorinated solvents. In one study, a related compound, 3-methoxybutan-2-one, was synthesized through the methylation of acetoin with dimethyl carbonate in a sustainable one-step process. This method demonstrated improved process mass intensity and atom economy compared to traditional methods. The synthesized compound exhibited low peroxide forming potential and negative Ames mutagenicity test, indicating its safety. Furthermore, it was successfully used as a solvent in Friedel–Crafts acylation and for N-alkylations, suggesting its potential to replace carcinogenic halogenated solvents in some applications (Jin et al., 2021).

Conformational Behavior and Chemical Reactivity

The conformational behavior and chemical reactivity of compounds structurally similar to "1-Chloro-3-methoxy-3-methylbutan-2-one" have been subjects of scientific inquiry. For example, the study of Methyl (3R)-3-{[(3′R)-3′-hydroxybutanoyl]oxy}butanoate, a model compound for poly[(R)-3-hydroxybutanoate], provided insights into its NMR assignments and conformational analyses. This research highlights the importance of understanding the structural dynamics of such molecules, which could impact their application in polymer science and material engineering (Li et al., 1997).

Environmental Impact and Degradation

Research into the environmental degradation of similar compounds, like 3-methoxy-3-methyl-1-butanol, sheds light on the fate of "1-Chloro-3-methoxy-3-methylbutan-2-one" in nature. A study measured the rate constant for the reaction of 3-methoxy-3-methyl-1-butanol with OH radicals, identifying several degradation products. This research is crucial for understanding the environmental impact of such compounds, including their atmospheric lifetimes and potential to form harmful byproducts (Aschmann et al., 2011).

Biochemical Applications

The biochemical versatility of methane mono-oxygenase from Methylococcus capsulatus, which can oxygenate a wide range of compounds including ethers similar to "1-Chloro-3-methoxy-3-methylbutan-2-one", points to the potential enzymatic applications of such chemicals. This enzyme's ability to hydroxylate n-alkanes and oxidize ethers suggests the possibility of using "1-Chloro-3-methoxy-3-methylbutan-2-one" in biotechnological processes for producing valuable chemical intermediates (Colby et al., 1977).

Propriétés

IUPAC Name |

1-chloro-3-methoxy-3-methylbutan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-6(2,9-3)5(8)4-7/h4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXZFIQYZBZQIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)CCl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-3-methoxy-3-methylbutan-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-isopropyl-N-[4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzenesulfonamide](/img/structure/B2874000.png)

![3,5-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2874007.png)

![Tert-butyl5-(methoxymethoxy)-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate](/img/structure/B2874009.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2874012.png)

![tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2874014.png)